2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione
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Overview
Description
2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes fluorophenyl, phenylimidazolidin, and oxadiazolidine moieties, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione stands out due to its unique combination of fluorophenyl and oxadiazolidine moieties. Similar compounds include:
Thiophene-Linked 1,2,4-Triazoles: These compounds share some structural similarities but differ in their chemical properties and applications.
Ethyl 2-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Another compound with a fluorophenyl group, but with different biological activities and applications.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that may contribute to its biological activity. The presence of a fluorophenyl group is notable for enhancing lipophilicity and potentially increasing bioavailability. The imidazolidinone and oxadiazolidine moieties are known for their diverse biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with oxadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25–100 μg/ml |
Escherichia coli | 50–150 μg/ml |
Pseudomonas aeruginosa | 100 μg/ml |
These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with other active agents .
Anticonvulsant Activity
The compound's potential as an anticonvulsant has been explored through various models:
- PTZ and MES Models : Preliminary results indicate that compounds with related structures exhibit anticonvulsant activity mediated by modulation of benzodiazepine receptors. This suggests a possible application in treating epilepsy or seizure disorders .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) protocols were employed to assess its efficacy:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HCT116 (Colon Cancer) | 12 |
These results indicate that the compound may inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The interaction with neurotransmitter receptors may explain the anticonvulsant effects observed in animal models.
- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, preventing further proliferation.
Case Studies
Several case studies have documented the effects of related compounds on various biological systems:
- Study on Antimicrobial Effects : A study demonstrated the efficacy of oxadiazole derivatives against resistant bacterial strains, showcasing a significant reduction in bacterial load in treated groups compared to controls.
- Anticancer Screening : In vitro studies conducted on multiple cancer cell lines revealed that modifications to the oxadiazolidine structure could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells.
Properties
Molecular Formula |
C27H25FN4O4 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[1-[2-(2-fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl]-4-phenyl-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C27H25FN4O4/c1-27(2)23(32-25(34)31(26(35)36-32)21-14-7-4-8-15-21)30(20-12-5-3-6-13-20)24(33)29(27)18-17-19-11-9-10-16-22(19)28/h3-16,23H,17-18H2,1-2H3 |
InChI Key |
DBAOWQYEPPDTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1CCC2=CC=CC=C2F)C3=CC=CC=C3)N4C(=O)N(C(=O)O4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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